3-[3-(3-Oxo-3,4-dihydro-2h-1,4-benzothiazin-4-yl)propanamido]benzene-1-sulfonyl fluoride
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Overview
Description
3-[3-(3-Oxo-3,4-dihydro-2h-1,4-benzothiazin-4-yl)propanamido]benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that includes a benzothiazinone core, a propanoylamino group, and a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Oxo-3,4-dihydro-2h-1,4-benzothiazin-4-yl)propanamido]benzene-1-sulfonyl fluoride typically involves multiple steps. One common approach is to start with the preparation of the benzothiazinone core, followed by the introduction of the propanoylamino group and finally the benzenesulfonyl fluoride moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Oxo-3,4-dihydro-2h-1,4-benzothiazin-4-yl)propanamido]benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can produce sulfonamides or sulfonate esters.
Scientific Research Applications
3-[3-(3-Oxo-3,4-dihydro-2h-1,4-benzothiazin-4-yl)propanamido]benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(3-Oxo-3,4-dihydro-2h-1,4-benzothiazin-4-yl)propanamido]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[3-(3-Oxo-3,4-dihydro-2h-1,4-benzothiazin-4-yl)propanamido]benzene-1-sulfonyl fluoride include:
- 4-Iodobenzoic acid : An isomer of iodobenzoic acid with applications in organic synthesis.
- Dichlorodiphenyltrichloroethane (DDT) : A well-known insecticide with a different structure but similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[3-(3-oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S2/c18-26(23,24)13-5-3-4-12(10-13)19-16(21)8-9-20-14-6-1-2-7-15(14)25-11-17(20)22/h1-7,10H,8-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXZTSFIRPTSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CCC(=O)NC3=CC(=CC=C3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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